

In-Depth Technical Guide: (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Cat. No.: B152013

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CAS Number: 95061-47-5

Synonyms: (R)-(+)-HYTRA, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate

This technical guide provides a comprehensive overview of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**, a valuable chiral auxiliary in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	95061-47-5	[1]
Molecular Formula	C ₂₂ H ₂₀ O ₃	[1]
Molecular Weight	332.40 g/mol	[1]
Appearance	White to off-white powder/crystals	N/A
Melting Point	237-240 °C	[2]
Optical Rotation	[α] ²⁰ /D +212° to +217° (c=1 in pyridine)	N/A
Purity	≥98% (typically)	[1]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[3]
logP	4.2269	[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not readily available in the public domain, though they are often available from commercial suppliers upon request.

Synthesis

A reliable method for the synthesis of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** has been published in Organic Syntheses. The procedure involves the reaction of (R)-(-)-methyl mandelate with phenylmagnesium bromide, followed by acetylation.

Experimental Protocol: Synthesis of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**

Materials:

- (R)-(-)-Methyl mandelate
- Magnesium turnings

- Bromobenzene
- Anhydrous diethyl ether
- Anhydrous toluene
- Acetyl chloride
- Pyridine
- Hydrochloric acid
- Sodium bicarbonate
- Magnesium sulfate

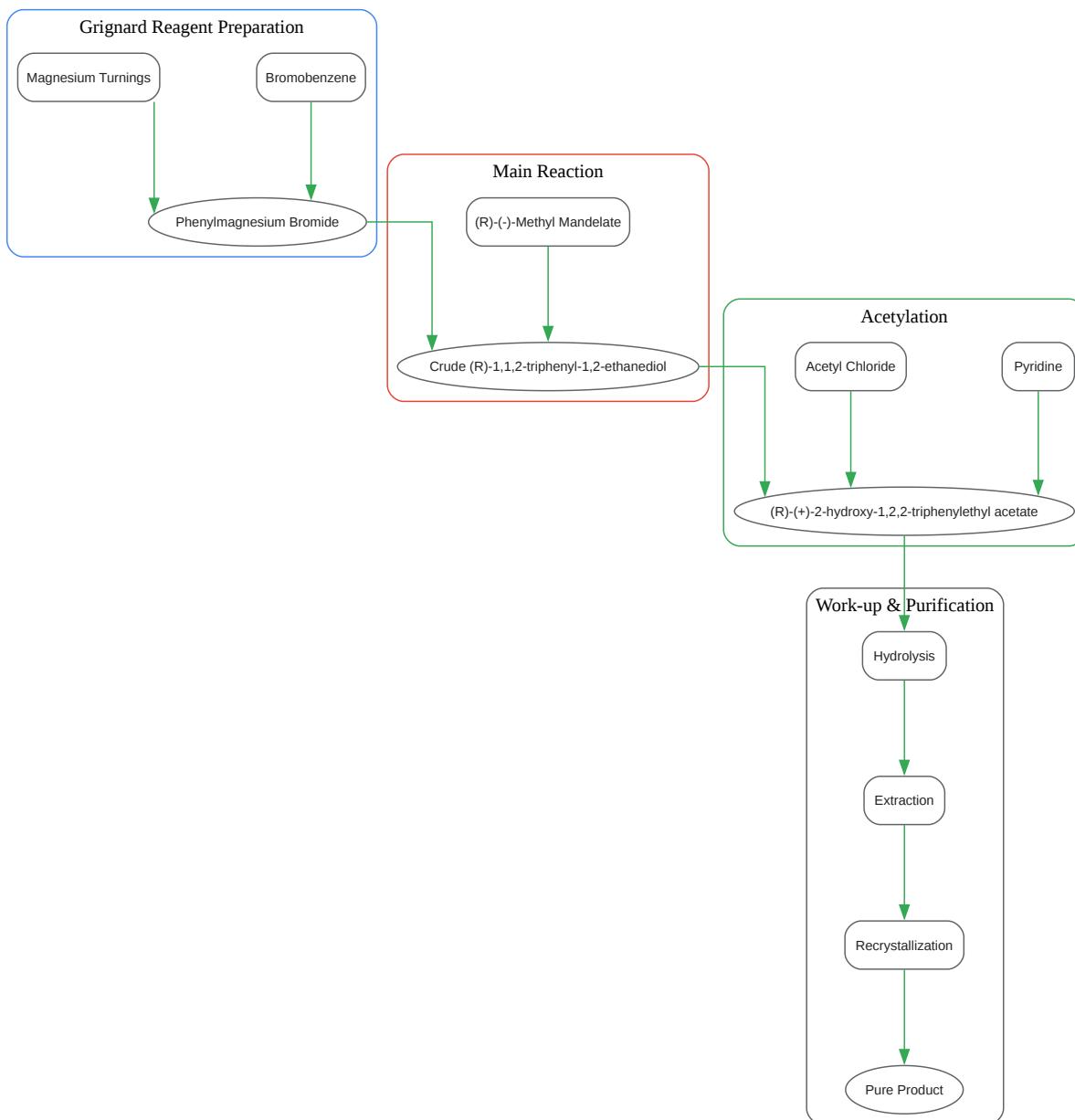
Procedure:

- Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are covered with anhydrous diethyl ether. A small amount of bromobenzene is added to initiate the reaction. The remaining bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
- Grignard Reaction: The Grignard reagent is cooled in an ice bath. A solution of (R)-(-)-methyl mandelate in anhydrous toluene is added dropwise with vigorous stirring. The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of 2N hydrochloric acid until the magnesium salts dissolve.
- Work-up and Isolation of the Diol: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(R)-1,1,2-triphenyl-1,2-ethanediol**.

- **Acetylation:** The crude diol is dissolved in a mixture of pyridine and toluene. The solution is cooled in an ice bath, and acetyl chloride is added dropwise. The mixture is stirred at room temperature overnight.
- **Final Work-up and Purification:** The reaction mixture is poured into ice-water and acidified with hydrochloric acid. The product is extracted with ethyl acetate. The combined organic extracts are washed successively with water, sodium bicarbonate solution, and brine, then dried over magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization to afford **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**.

Below is a DOT script representation of the synthesis workflow.

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Caption: Synthesis workflow for **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**.

Applications in Asymmetric Synthesis

The primary application of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary can be cleaved and ideally recovered for reuse.

Asymmetric Aldol Reaction

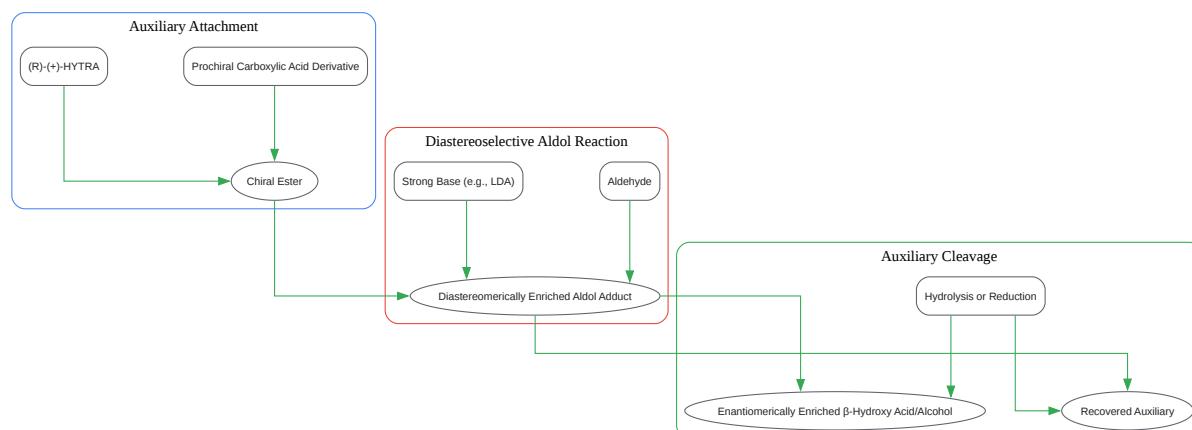
(R)-(+)-HYTRA can be used to control the stereochemical outcome of aldol reactions. The general principle involves the attachment of the chiral auxiliary to a carboxylic acid to form an ester. The corresponding enolate is then reacted with an aldehyde or ketone. The bulky triphenylmethyl group of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile.

General Experimental Protocol for an Asymmetric Aldol Reaction:

- **Acylation:** The chiral auxiliary, **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**, is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding ester.
- **Enolate Formation:** The resulting ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature (typically -78 °C) to generate the corresponding lithium enolate.
- **Aldol Addition:** The enolate solution is then reacted with an aldehyde at low temperature. The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high excess.
- **Work-up:** The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
- **Cleavage of the Auxiliary:** The chiral auxiliary is removed from the aldol product, typically by hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium aluminum hydride), to

yield the desired chiral β -hydroxy acid or alcohol, respectively. The cleaved auxiliary can often be recovered by chromatography.

The following DOT script illustrates the general workflow of an asymmetric aldol reaction using a chiral auxiliary.



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References

- 1. chemscene.com [chemscene.com]
- 2. (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, CAS No. 95061-47-5 - iChemical [ichemical.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152013#r-2-hydroxy-1-2-2-triphenylethyl-acetate-cas-number-95061-47-5]

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